

An In-depth Technical Guide to 4-Acetoxy-2-bromo-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Acetoxy-2-bromo-5-methoxybenzaldehyde
Cat. No.:	B042376

[Get Quote](#)

CAS Number: 52783-83-2

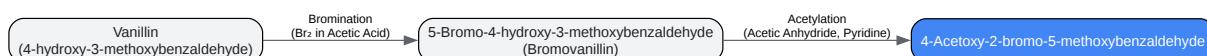
This technical guide provides a comprehensive overview of **4-Acetoxy-2-bromo-5-methoxybenzaldehyde**, a substituted benzaldehyde derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document covers the compound's chemical and physical properties, a plausible synthetic protocol, and its potential applications as a chemical intermediate.

Chemical and Physical Properties

4-Acetoxy-2-bromo-5-methoxybenzaldehyde, with the IUPAC name (5-bromo-4-formyl-2-methoxyphenyl) acetate, is a solid organic compound.^{[1][2]} Its key properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₉ BrO ₄	[1] [3]
Molecular Weight	273.08 g/mol	[1]
CAS Number	52783-83-2	[1] [3] [4]
IUPAC Name	(5-bromo-4-formyl-2-methoxyphenyl) acetate	[1]
Synonyms	5-Bromo-4-formyl-2-methoxyphenyl acetate, 6-Bromovanillin acetate	[1] [2]
Appearance	White to light yellow powder or crystals	[5]
Purity	Typically ≥98%	[2] [6]
Monoisotopic Mass	271.96842 Da	[1]
XLogP3	1.8	[1]

Spectroscopic Data


Spectroscopic data is crucial for the identification and characterization of **4-Acetoxy-2-bromo-5-methoxybenzaldehyde**. Available data includes:

- ¹H NMR: Spectral data is available and has been compiled in databases.[\[1\]](#)
- Mass Spectrometry: GC-MS data has been recorded.[\[1\]](#)
- Infrared (IR) Spectroscopy: FTIR spectra have been obtained, typically using a KBr wafer technique.[\[1\]](#)
- Raman Spectroscopy: Raman spectral data is also available.[\[1\]](#)

Synthesis

While specific literature detailing the synthesis of **4-Acetoxy-2-bromo-5-methoxybenzaldehyde** is not readily available, a plausible two-step synthetic route can be proposed based on standard organic chemistry reactions and the synthesis of structurally related compounds.^{[7][8]} The proposed pathway involves the bromination of vanillin followed by acetylation of the resulting phenolic hydroxyl group.

Proposed Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **4-Acetoxy-2-bromo-5-methoxybenzaldehyde**.

Experimental Protocols

Step 1: Synthesis of 3-bromo-4-hydroxy-5-methoxybenzaldehyde (Bromovanillin)

This procedure is adapted from the synthesis of similar brominated phenols.^[7]

- Reaction Setup: Dissolve vanillin (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the stirred vanillin solution. Maintain the temperature below 10 °C during the addition.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
- Work-up: Pour the reaction mixture into ice-water to precipitate the product.
- Purification: Collect the solid precipitate by filtration, wash with cold water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

Step 2: Synthesis of **4-Acetoxy-2-bromo-5-methoxybenzaldehyde**

This is a standard acetylation of a phenol.

- Reaction Setup: Suspend the synthesized 3-bromo-4-hydroxy-5-methoxybenzaldehyde (1 equivalent) in a mixture of acetic anhydride (1.5 equivalents) and pyridine (2 equivalents) in a round-bottom flask with a magnetic stirrer.
- Reaction: Stir the mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C for 2-4 hours to ensure complete reaction. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Pour the reaction mixture into cold water to hydrolyze the excess acetic anhydride.
- Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
- Purification: Combine the organic layers, wash with dilute hydrochloric acid to remove pyridine, then with a saturated sodium bicarbonate solution to remove acetic acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Potential Applications

Currently, there is limited direct information on the biological activity or specific applications of **4-Acetoxy-2-bromo-5-methoxybenzaldehyde**. However, its structural similarity to intermediates used in the synthesis of bioactive molecules suggests its potential as a valuable building block in medicinal chemistry and materials science.

Structurally related compounds, such as 2-bromo-5-hydroxy-4-methoxybenzaldehyde, are utilized in the synthesis of galanthamine, an acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease.^{[5][9]} Furthermore, derivatives of bromophenols, which share the core structural motif, have been investigated for their antioxidant and anticancer properties.^[7] This suggests that **4-Acetoxy-2-bromo-5-methoxybenzaldehyde** could serve as a precursor for the synthesis of novel therapeutic agents.

Logical Relationship to Bioactive Compound Synthesis

[Click to download full resolution via product page](#)

Caption: Potential role as an intermediate in bioactive molecule synthesis.

Safety Information

A Safety Data Sheet (SDS) is available for **4-Acetoxy-2-bromo-5-methoxybenzaldehyde** and should be consulted before handling.[4] As with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

This technical guide provides a summary of the available information on **4-Acetoxy-2-bromo-5-methoxybenzaldehyde**. Further research into its chemical reactivity and biological properties may uncover novel applications in various scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Acetoxy-2-bromo-5-methoxybenzaldehyde | C10H9BrO4 | CID 262348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hard Surface Interior Disinfectant AMS 1452 - Boeing Certified - Best Price [nationalanalyticalcorp.com]
- 3. scbt.com [scbt.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | 2973-59-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcicchemicals.com]

- 6. 52783-83-2 Cas No. | 4-Acetoxy-2-bromo-5-methoxybenzaldehyde | Apollo [store.apolloscientific.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. 2-Bromo-5-methoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbino.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Acetoxy-2-bromo-5-methoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042376#4-acetoxy-2-bromo-5-methoxybenzaldehyde-cas-number-52783-83-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com